4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide
Description
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-amino-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-4-8-14(19)9-5-11)17-18-15(20)12-2-6-13(16)7-3-12/h2-9,19H,16H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
WEIKSZJEZLFWKY-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction of Benzohydrazide with 1-(4-Hydroxyphenyl)ethanone
The primary and most documented method for synthesizing 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide involves the condensation of benzohydrazide with 1-(4-hydroxyphenyl)ethanone under acidic conditions in ethanol solvent:
-
- Dissolve benzohydrazide (2 mmol) in ethanol (10 mL).
- Add a catalytic amount of acetic acid (0.1 mL) to the solution.
- Heat the mixture to approximately 333 K with stirring until the solution clears.
- Slowly add 1-(4-hydroxyphenyl)ethanone (2 mmol) to the solution.
- Maintain the reaction at 333 K with continuous stirring for 6 hours.
- Upon cooling to room temperature, yellow powder crystals form.
- Filter the crystals and wash with water.
- Recrystallize from absolute ethanol to obtain well-shaped single crystals of the target compound.
-
- The molecule adopts an E configuration around the C=N double bond.
- The aminophenyl and benzohydrazide moieties are positioned on opposite sides of the imine bond.
- The benzene rings exhibit slight twisting relative to the hydrazide plane, with dihedral angles of approximately 18° and 28°.
- The crystal structure is stabilized by intermolecular N—H···O and weak C—H···N hydrogen bonding.
| Reagent | Amount | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|
| Benzohydrazide | 0.27 g (2 mmol) | Ethanol (10 mL) | 333 K, 6 h stirring | Yellow crystals, recrystallized |
| 1-(4-Hydroxyphenyl)ethanone | 0.27 g (2 mmol) | |||
| Acetic acid (catalyst) | 0.1 mL |
Ultrasonic-Assisted Synthesis (Green Chemistry Approach)
An alternative, environmentally friendly method uses ultrasonic irradiation to accelerate the condensation reactions involving hydrazides and aromatic aldehydes or ketones, including derivatives similar to the target compound:
-
- Mix 4-aminobenzohydrazide (1 mmol) with the appropriate aromatic aldehyde or ketone (1 mmol) in absolute ethanol (1 mL).
- Subject the mixture to ultrasonic waves (frequency ~25 kHz, power ~600 W).
- Reaction times are significantly reduced (often less than 1 hour).
- The solid product precipitates and is filtered, dried, and recrystallized.
-
- Increased yields (often >90%).
- Reduced reaction times.
- Avoidance of harsh reagents and conditions.
- Alignment with green chemistry principles.
| Reagent | Amount | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|
| 4-Aminobenzohydrazide | 1 mmol | Absolute ethanol 1 mL | Ultrasonic irradiation, ~1 h | Excellent yield (>90%) |
| 1-(4-Hydroxyphenyl)ethanone or aromatic aldehyde | 1 mmol |
Related Synthetic Routes via Hydrazide Derivatives
While direct synthesis of the title compound is mostly via condensation, related hydrazide derivatives such as 4-aminobenzohydrazide can be prepared and then further functionalized:
| Step | Reagents & Conditions | Yield/Notes |
|---|---|---|
| Ethyl 4-aminobenzoate + Hydrazine hydrate | Ultrasonic irradiation, ethanol, 1 h | 4-Aminobenzohydrazide, 92% |
| 4-Aminobenzohydrazide + Aromatic aldehyde/ketone | Ultrasonic or reflux, ethanol, several hours | Hydrazone derivatives, high yield |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acid-catalyzed condensation | Benzohydrazide + 1-(4-hydroxyphenyl)ethanone | Ethanol, acetic acid, 333 K, 6 h | Moderate to high | Classical method, requires heating |
| Ultrasonic-assisted condensation | 4-Aminobenzohydrazide + aromatic aldehyde/ketone | Ultrasonic waves, ethanol, ~1 h | Excellent (>90%) | Green chemistry, faster, higher yield |
| Hydrazide preparation | Ethyl 4-aminobenzoate + hydrazine hydrate | Ultrasonic or reflux, ethanol | High (92%) | Precursor synthesis |
| Functionalization of hydrazide | Chloroacetylation or other electrophilic substitutions | DMF or acetone, room temp to reflux | Moderate (57-71%) | Intermediate steps for complex derivatives |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl acetate group at position 4 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
This reaction is typical of esters and can be catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) .
Transesterification
The ester group can react with alcohols in the presence of acid catalysts to form different esters:
This reaction is useful for modifying the ester moiety while retaining the quinazoline structure .
Nucleophilic Aromatic Substitution
While fluorine is less reactive than chlorine, the 5-fluoro substituent may undergo nucleophilic substitution under strongly activating conditions (e.g., high temperature, polar aprotic solvents). Potential reactions include:
-
Replacement of fluorine with amines, thiols, or alkoxides.
-
Formation of substituted quinazolines with altered biological activity.
Electrophilic Substitution
The quinazoline ring’s nitrogen atoms direct electrophiles to specific positions. Fluorine at position 5 may deactivate the ring, but potential reactions include:
-
Nitration or halogenation at meta positions relative to fluorine.
-
Reduction of the ring under harsh conditions (e.g., LiAlH₄), though quinazolines are generally stable.
Oxidation/Reduction
The quinazoline core resists oxidation, but functional groups like esters or fluorine may participate in redox reactions. For example:
-
Oxidation of the ester to a ketone or acid (unlikely under standard conditions).
-
Reduction of the ring to form dihydroquinazoline derivatives.
Data Table: Key Reactions of Ethyl 5-Fluoroquinazoline-4-acetate
| Reaction Type | Condition | Product |
|---|---|---|
| Ester Hydrolysis | Acidic/Basic Catalysts | 5-Fluoroquinazoline-4-carboxylic acid |
| Tran |
Scientific Research Applications
Chemical Properties and Reactions
4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form quinone derivatives.
- Reduction : The imine group can be reduced to yield corresponding amines.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
These reactions enable the compound to serve as a versatile building block for more complex molecular structures.
Biological Activities
Research has indicated that 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that hydrazones, including this compound, possess significant antimicrobial activity against various pathogens. For instance, derivatives of benzohydrazides have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies have indicated interactions with specific cellular targets that are crucial for tumor growth .
Case Studies
Recent studies have highlighted the potential applications of this compound:
- A study by Al-Qawasmeh et al. demonstrated that hydrazones derived from similar structures exhibited stronger antimicrobial activity than traditional antibiotics .
- Research on molecular docking indicated that this compound could effectively bind to targets involved in cancer progression, suggesting its utility as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Variations and Conformational Differences
Benzohydrazide derivatives differ primarily in substituents and conformation, influencing their chemical and biological properties. Below is a comparative analysis:
Key Observations :
- Z vs. E Conformation : The Z-conformation in the target compound enhances π–π interactions and hydrogen bonding compared to E-isomers (e.g., (E)-4-fluoro derivative), which exhibit weaker intermolecular stabilization .
- Substituent Effects : Electron-withdrawing groups (e.g., Br in ) enhance metal-binding capacity, while electron-donating groups (e.g., NH₂ in ) improve solubility and biological interactions.
Key Findings :
- Metal Complexation : Bromo and pyridinyl derivatives form stable complexes with transition metals, enhancing applications in catalysis and biomedicine .
- Biological Activity: Chromenone- or coumarin-conjugated derivatives (e.g., ) show cardioprotective effects, while benzimidazole hybrids (e.g., ) exhibit potent antimicrobial activity.
- Corrosion Inhibition : Hydroxyphenyl-substituted benzohydrazides (e.g., BZOH) adsorb on metal surfaces via lone-pair electrons from N and O atoms .
Biological Activity
4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide is C15H15N3O2, with a molecular weight of 269.30 g/mol. The compound features an amino group, a hydroxyphenyl group, and a benzohydrazide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 4-amino-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide |
| InChI Key | WEIKSZJEZLFWKY-LICLKQGHSA-N |
The biological activity of 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. For instance, it has been investigated for its inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis, which suggests its potential use in treating pigmentation disorders .
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide compounds exhibit significant antimicrobial properties. Studies have shown that 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide demonstrates enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This is attributed to the lipophilicity provided by the aromatic groups, which facilitate diffusion through bacterial membranes .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have shown effectiveness against several cancer cell lines, suggesting that 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide could possess comparable properties .
Antioxidant Activity
In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties. In vitro assays have confirmed its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress-related damage. The antioxidant capacity was measured using the ABTS radical scavenging assay, where it demonstrated effective quenching abilities comparable to standard antioxidants .
Study on Tyrosinase Inhibition
A study focused on the inhibitory effects of various phenolic compounds on tyrosinase highlighted 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide as a promising candidate. The compound exhibited significant inhibition of TYR activity in a dose-dependent manner, indicating its therapeutic potential for conditions such as hyperpigmentation .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it was particularly effective against Staphylococcus aureus and Bacillus subtilis, reinforcing its potential as an antimicrobial agent in clinical applications .
Q & A
Q. What are the standard synthetic strategies for preparing 4-Amino-N'-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide?
The compound is typically synthesized via Schiff base condensation between 4-aminobenzohydrazide and 4-hydroxyphenyl ketones. A common method involves refluxing equimolar amounts of the precursors in methanol for 1–24 hours under acidic or neutral conditions. Purification is achieved through recrystallization from ethanol or aqueous ethanol mixtures, yielding crystalline products with >90% purity .
Q. How is the crystal structure of this compound determined, and what key structural features are observed?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is the gold standard. Key features include:
- Z-conformation : The 4-aminophenyl and 4-hydroxyphenyl groups align on the same side of the C=N bond.
- Hydrogen bonding : Strong O–H⋯O (1.88 Å) and N–H⋯O (2.09 Å) interactions stabilize the lattice.
- π–π stacking : Benzene rings exhibit perpendicular overlap (3.6–4.0 Å interplanar distance), contributing to crystal packing .
Q. What spectroscopic methods are used to characterize this compound?
Q. How do hydrogen bonding and π–π interactions influence the compound’s stability?
Hydrogen bonds (e.g., O2–H2⋯O1 with 164.9° angle) and π–π stacking reduce molecular mobility, enhancing thermal stability (decomposition >250°C) and crystallinity. These interactions are critical for maintaining structural integrity in solid-state applications .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported hydrogen bond lengths or angles across studies?
Discrepancies may arise from crystallization solvents or refinement protocols. Cross-validate using:
- DFT calculations : Compare experimental bond lengths with optimized geometries (e.g., B3LYP/6-31G* basis set).
- High-resolution SC-XRD : Use synchrotron radiation for sub-Å precision.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) .
Q. What methodologies are employed to study the catalytic activity of metal complexes derived from this compound?
- Epoxidation assays : React Cu(II) or Mn(II) complexes with styrene in acetonitrile using tert-butyl hydroperoxide (TBHP) as an oxidant. Monitor conversion via GC-MS.
- Kinetic studies : Determine turnover frequency (TOF) under varying temperatures and solvent polarities.
- Electrochemical analysis : Cyclic voltammetry reveals redox-active metal centers (e.g., Cu²⁺/Cu⁺ at ~0.5 V vs. Ag/AgCl) .
Q. How can computational modeling predict the compound’s biological activity?
- Molecular docking : Simulate binding to target proteins (e.g., PARP-1 or topoisomerase II) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with cytotoxic IC₅₀ values.
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity .
Q. What strategies optimize the synthesis of metal complexes with high enantiomeric purity?
- Chiral ligands : Introduce stereocenters via asymmetric Schiff base condensation (e.g., using L-proline derivatives).
- Template synthesis : Pre-organize ligands around metal ions (e.g., Cu²⁺) in a 1:2 molar ratio.
- Crystallization control : Use chiral solvents (e.g., (R)-limonene) to induce specific crystal packing .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting crystallographic data from different refinement software?
Q. What experimental controls are essential when evaluating the compound’s cytotoxicity?
- Positive controls : Use doxorubicin or cisplatin to validate assay conditions (e.g., MTT or SRB assays).
- Solvent controls : Ensure DMSO concentrations are <0.1% to avoid false positives.
- Dose-response curves : Calculate IC₅₀ values with triplicate measurements and nonlinear regression .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
